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molecular formula C7H7Cl2NO B8513562 3,4-Dichloro-5-methyl-2-hydroxymethylpyridine

3,4-Dichloro-5-methyl-2-hydroxymethylpyridine

Cat. No. B8513562
M. Wt: 192.04 g/mol
InChI Key: QGKYTDJYIYERGS-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

3,4 -dichloro-5 -methyl-2 -hydroxymethylpyridine (4 g) was dissolved in 33 % dimethylamine in ethanol (11 ml), placed in a sealed vessel and heated to 2000° C. for 4 hours. On cooling, the reaction mixture was evaporated under reduced presure and the residue dissolved in water (15 ml) and ether extracted. Etherial extracts were dried (K2CO3 ), filtered and stripped to yield 4 -dimethylamino-3 -chloro-5 -methyl-2 -hydroxymethylpyridine, 4.08 g as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:10][OH:11])=[N:4][CH:5]=[C:6]([CH3:9])[C:7]=1Cl.[CH3:12][NH:13][CH3:14]>C(O)C>[CH3:12][N:13]([CH3:14])[C:7]1[C:6]([CH3:9])=[CH:5][N:4]=[C:3]([CH2:10][OH:11])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1Cl)C)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2000 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a sealed vessel
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced presure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (15 ml)
EXTRACTION
Type
EXTRACTION
Details
ether extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Etherial extracts were dried (K2CO3 )
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C(=NC=C1C)CO)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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